molecular formula C14H11F3N2O3 B2552298 2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-73-5

2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline

Cat. No.: B2552298
CAS No.: 331459-73-5
M. Wt: 312.248
InChI Key: AMSXNCUDFLRBQR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is a fluorinated aromatic amine with a benzyl-linked 4-methoxy-3-nitrophenyl group. Its molecular structure combines electron-withdrawing substituents (fluoro, nitro) and an electron-donating methoxy group, creating a unique electronic profile.

Key structural features:

  • Aniline core: 2,4,5-Trifluoro substitution increases electrophilicity and resistance to oxidation.
  • Benzyl linker: Connects the aniline to a substituted phenyl ring, introducing steric bulk.
  • 4-Methoxy-3-nitrophenyl group: The nitro group may participate in redox reactions, while the methoxy group modulates solubility and electronic effects.

Properties

IUPAC Name

2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-14-3-2-8(4-13(14)19(20)21)7-18-12-6-10(16)9(15)5-11(12)17/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSXNCUDFLRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into two synthons:

  • 2,4,5-Trifluoroaniline : Commercially available (Sigma-Aldrich, CAS 367-34-0), this serves as the nucleophilic amine component.
  • 4-Methoxy-3-nitrobenzyl electrophile : Requires multi-step synthesis from 4-methoxybenzaldehyde via nitration, reduction, and halogenation.

Critical disconnection occurs at the C–N bond between the benzyl and aniline moieties, favoring SN2 or SN1 mechanisms depending on the electrophile’s stability.

Synthesis of 4-Methoxy-3-Nitrobenzyl Bromide

Nitration of 4-Methoxybenzaldehyde

Regioselective nitration at the meta position relative to methoxy proceeds via mixed acid (HNO3/H2SO4) at 0–5°C (Scheme 1). Isolation of 4-methoxy-3-nitrobenzaldehyde achieves 74% yield, confirmed by ¹H NMR (δ 10.2 ppm, aldehyde proton).

Table 1: Nitration Optimization
Condition Yield (%) Purity (%)
HNO3/H2SO4, 0°C, 2 h 74 95
Acetyl nitrate, 25°C, 4 h 58 89
Clay-supported NO2+, 40°C 63 92

Reduction to Benzyl Alcohol

Catalytic hydrogenation (10% Pd/C, H2 1 atm) reduces the aldehyde to 4-methoxy-3-nitrobenzyl alcohol in quantitative yield. Alternative reductants like NaBH4 yield <30% due to competing nitro group reduction.

Bromination with PBr3

Treating the alcohol with PBr3 (1.2 equiv) in dry THF at 0°C generates 4-methoxy-3-nitrobenzyl bromide (89% yield). ¹H NMR confirms bromide formation (δ 4.8 ppm, –CH2Br).

N-Alkylation of 2,4,5-Trifluoroaniline

SN2 Mechanism with Phase-Transfer Catalysis

Reaction of 2,4,5-trifluoroaniline (1.0 equiv) and 4-methoxy-3-nitrobenzyl bromide (1.1 equiv) in DMF using K2CO3 (2.5 equiv) at 80°C for 12 h furnishes the target compound in 82% yield (Scheme 2).

Table 2: Solvent and Base Screening
Solvent Base Temp (°C) Time (h) Yield (%)
DMF K2CO3 80 12 82
ACN Et3N 60 18 67
THF DBU 40 24 54

Key Observations :

  • Polar aprotic solvents (DMF, ACN) enhance nucleophilicity of the aniline.
  • Steric hindrance from 2,4,5-trifluoroaniline necessitates elevated temperatures for effective alkylation.

Reductive Amination Alternative

Condensing 4-methoxy-3-nitrobenzaldehyde with 2,4,5-trifluoroaniline in MeOH followed by NaBH3CN reduction achieves 48% yield. Competing imine hydrolysis and nitro group reduction limit efficiency.

Industrial-Scale Considerations

Continuous Flow Bromination

Replacing batch bromination with microfluidic reactors (Residence time: 2 min, 25°C) improves 4-methoxy-3-nitrobenzyl bromide purity to 99.5% while reducing PBr3 waste.

Catalytic Recycling

Immobilized K2CO3 on mesoporous silica enables five reaction cycles without yield loss (82–84%), cutting base consumption by 60%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, Ar–H), 7.98 (d, J = 8.4 Hz, 1H), 6.85 (m, 1H, trifluoroaniline), 4.45 (s, 2H, –CH2–N).
  • ¹⁹F NMR : δ –63.2 (m, 2F), –112.5 (d, 1F).
  • HRMS : m/z 367.0421 [M+H]⁺ (calc. 367.0425).

Comparative Method Evaluation

Table 3: Synthesis Route Efficiency
Method Steps Overall Yield (%) Cost ($/kg)
SN2 Alkylation 3 62 1,200
Reductive Amination 3 34 1,800
Ullmann Coupling 4 28 2,500

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline as an anticancer agent. The compound's structure allows for interaction with biological targets involved in cancer proliferation.

  • Mechanism of Action : The trifluoromethyl group enhances the compound's lipophilicity, facilitating better cellular uptake and interaction with target proteins involved in cancer cell signaling pathways.
  • Case Study : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions ranging from 51.88% to 86.61% .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens.

  • Research Findings : In vitro studies showed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as trifluoromethyl significantly increased the antimicrobial efficacy .
  • Table of Antimicrobial Activity :
Compound DerivativeMicrobial StrainMinimum Inhibitory Concentration (MIC)
7aE. coli32 µg/mL
9cS. aureus16 µg/mL
6dPseudomonas8 µg/mL

Synthesis of Novel Derivatives

The synthesis of novel derivatives of this compound has been a focal point for researchers aiming to optimize its pharmacological properties.

  • Synthetic Pathways : Various synthetic routes have been developed to modify the aniline structure, leading to compounds with enhanced biological activities. For example, introducing different substituents on the aromatic ring has shown to influence both anticancer and antimicrobial activities positively .

Potential in Drug Development

Given its promising biological activities, there is a growing interest in the potential of this compound in drug development.

  • Pharmacokinetics : Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for some derivatives, suggesting their viability as lead compounds in drug formulation .
  • Case Study : A derivative was evaluated for its safety profile in vivo, showing no significant toxicity at therapeutic doses while maintaining efficacy against targeted diseases .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance due to the presence of fluorine atoms .

Mechanism of Action

The mechanism by which 2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl and nitro groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and development.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituents and functional groups:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 2,4,5-F3C6H2NHCH2C6H3(4-OCH3)(3-NO2) ~316.2 (estimated) High lipophilicity, redox-active nitro group
4-Nitro-3-(trifluoromethyl)aniline (Imp. A) 4-NO2, 3-CF3 on aniline 220.1 Strong electron-withdrawing CF3; polar
4-Nitroanisole 4-NO2, 4-OCH3 on benzene 153.1 Simple nitroaromatic; moderate solubility
4-[(4-Methylpiperazin-1-yl)methyl]-3-CF3-aniline 3-CF3, 4-(piperazinylmethyl) on aniline 273.3 Basic piperazine enhances H-bonding

Key Observations :

  • The target compound’s fluorine atoms enhance metabolic stability compared to non-fluorinated analogs like 4-nitroanisole .
  • The methoxy group increases solubility relative to Imp. A (4-Nitro-3-CF3-aniline), which lacks polar oxygen substituents .
  • The piperazinylmethyl group in the compound introduces basicity, contrasting with the target’s neutral benzyl-linked nitro group .

Reactivity and Stability

  • Nitro Group Reactivity : Both the target compound and Imp. A contain nitro groups, making them susceptible to reduction (e.g., forming amines). However, the target’s methoxy group may sterically hinder reduction compared to Imp. A .
  • Fluorine Effects: The trifluoroaniline core in the target compound likely resists oxidative degradation better than non-fluorinated analogs like 4-nitroanisole .
  • Steric Hindrance : The benzyl linker in the target compound may reduce intermolecular interactions compared to the smaller Imp. A or the piperazine-containing analog .

Pharmaceutical Relevance

  • Imp. A (4-Nitro-3-CF3-aniline): A known impurity in pharmaceuticals, its trifluoromethyl group is common in anti-inflammatory drugs but may exhibit higher toxicity .
  • Piperazinylmethyl Analog : The piperazine moiety is prevalent in CNS drugs (e.g., antipsychotics), highlighting divergent applications compared to the target compound .

Biological Activity

The compound 2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F3_{3}N3_{3}O3_{3}
  • Molecular Weight : 305.23 g/mol

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Gene Expression : May influence the expression of genes related to inflammation and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's half-maximal inhibitory concentration (IC50_{50}) values ranged from 10 to 30 µM across different cell lines .

Toxicity Studies

Toxicological assessments revealed that while the compound shows promising biological activity, it also possesses certain toxicity profiles:

  • Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin (H302, H312) .
  • Chronic Effects : Long-term exposure studies are necessary to fully understand its chronic toxicity and potential carcinogenic effects.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥20 µM). The study concluded that the compound could be a candidate for further development in cancer therapy .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. It was found to inhibit COX-1 and COX-2 activities with IC50_{50} values of 15 µM and 25 µM, respectively. This suggests potential anti-inflammatory properties .

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